

# IP2015 (Pudafensine) Phase II Clinical Trial Comparison for Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of the Phase IIa and Phase IIb clinical trial results for **IP2015** (pudafensine), a novel monoamine reuptake inhibitor for the treatment of erectile dysfunction (ED).

This guide provides a comprehensive comparison of the Phase IIa and Phase IIb clinical trial findings for **IP2015**, a drug candidate developed by Initiator Pharma. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the product's performance.

### **Data Presentation**

The following tables summarize the key quantitative and qualitative data from the Phase IIa and Phase IIb clinical trials of **IP2015** in patients with erectile dysfunction.

Table 1: Phase IIa Clinical Trial Summary



| Parameter              | Details                                                                                                      |
|------------------------|--------------------------------------------------------------------------------------------------------------|
| Study Phase            | Phase IIa Proof-of-Concept                                                                                   |
| Patient Population     | 12 patients with severe Erectile Dysfunction (ED) who do not respond to currently available treatment.[1]    |
| Study Design           | Exploratory, cross-over study design where patients received a single dose of either IPED2015 or placebo.[1] |
| Primary Objective      | To evaluate the efficacy of a single administration of IPED2015.[2]                                          |
| Key Efficacy Endpoints | Statistically significant improvements on key efficacy endpoints.[2]                                         |
| Safety Findings        | No observations of critical adverse events were recorded, consistent with Phase I results.[2]                |

Table 2: Phase IIb Clinical Trial Summary



| Parameter                    | Details                                                                                                                                                                                                                                                                                                                                                                                                               |
|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Phase                  | Phase IIb                                                                                                                                                                                                                                                                                                                                                                                                             |
| Patient Population           | 130 male patients with moderate to severe erectile dysfunction (ED).[3][4] An abstract reported on a population of 130 subjects, with 45 in the placebo group, 42 in the 5 mg IP2015 group, and 43 in the 10 mg IP2015 group.[5][6] [7]                                                                                                                                                                               |
| Study Design                 | Randomized, double-blind, placebo-controlled, parallel-dosing group trial.[3][4]                                                                                                                                                                                                                                                                                                                                      |
| Dosage                       | Low and high doses of pudafensine (5 mg and 10 mg) and placebo administered as a single dose once weekly for 4 weeks.[3][4][5][6][7]                                                                                                                                                                                                                                                                                  |
| Primary Objective            | To investigate the effects of pudafensine on the ability to develop and maintain an erection.[4][8]                                                                                                                                                                                                                                                                                                                   |
| Primary Efficacy Endpoint    | Statistically significant improvement in the International Index of Erectile Function (IIEF-15) Questionnaire. Specifically, the IIEF-15 Question 3 score showed a statistically significant increase for the 5 mg IP2015 group at week 3 compared to placebo (p=0.046) and baseline (p=0.034).[4][5][6][7][9]                                                                                                        |
| Secondary Efficacy Endpoints | Several other clinical endpoints related to improved intercourse activities (from IIEF-15) demonstrated significant effects compared to baseline.[4][8] For the 5 mg dose, there was a statistically significant increase in the adjusted mean for the IIEF-15 Question 4 score compared to baseline (P = 0.0096) at the follow-up visit, though this was not statistically significant compared to placebo.[5][6][7] |
| Safety Findings              | The frequency and type of adverse effects were mild to moderate and comparable to the placebo                                                                                                                                                                                                                                                                                                                         |



group, with no critical safety observations reported.[4][8][10] Treatment-emergent adverse effects for the 5 mg dose were comparable to placebo and included headache, dizziness, and nausea, which were dose-dependent, mild, and moderate.[5][6][7]

## **Experimental Protocols**

Phase IIa Study: The Phase IIa trial was an exploratory, proof-of-concept study with a cross-over design. It included 12 patients with severe ED who were non-responders to existing treatments.[1] Each patient received a single dose of IPED2015 and a placebo at different times to assess the drug's effect.[1]

Phase IIb Study: The Phase IIb trial was a more extensive, randomized, double-blind, placebo-controlled study with a parallel-group design, involving 130 male patients with moderate to severe ED.[3][4] Participants were divided into three arms, receiving either a low dose (5 mg), a high dose (10 mg) of pudafensine, or a placebo.[3][5][6][7] The treatment was administered as a single oral dose once a week for four weeks.[4][8] The primary efficacy endpoints were based on the International Index of Erectile Function (IIEF-15) questionnaire, with safety and pharmacokinetics also being assessed.[4][9]

## **Mandatory Visualization**

The following diagrams illustrate the proposed signaling pathway of **IP2015** and the general workflow of the Phase IIb clinical trial.





#### Click to download full resolution via product page

Caption: Proposed dual-action signaling pathway of **IP2015** (pudafensine) in the central and peripheral nervous systems.





Click to download full resolution via product page

Caption: Simplified workflow of the IP2015 Phase IIb clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Initiator Pharma: Final Analysis of IPTN2021 Phase I Study [redeye.se]
- 2. PRESS RELEASE: Initiator Pharma reports positive Phase IIa clinical data for IPED2015 in patients with severe Erectile Dysfunction MAC Clinical Research [macplc.com]
- 3. Pudafensine Initiator Pharma [initiatorpharma.com]
- 4. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine [view.news.eu.nasdaq.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. IPED2015 Organic Erectile dysfunction Initiator Pharma [initiatorpharma.com]
- 9. Initiator Pharma: Positive Phase IIb data with pudafensine [redeye.se]
- 10. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine Initiator Pharma [initiatorpharma.com]
- To cite this document: BenchChem. [IP2015 (Pudafensine) Phase II Clinical Trial Comparison for Erectile Dysfunction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376101#cross-study-comparison-of-phase-iia-and-phase-iib-results-for-ip2015]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com